molecular formula C9H13N3O B2800425 2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one CAS No. 1864648-95-2

2-[(Azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2800425
CAS RN: 1864648-95-2
M. Wt: 179.223
InChI Key: BUBJSWPMDCCWBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and pyridazine rings. The exact structure would need to be determined through techniques like NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antimicrobial Agents

Azetidine derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Ansari and Lal (2009) conducted a study on novel azetidin-2-ones, demonstrating their synthesis and screening for antimicrobial activity. This research indicates the compound's potential utility in developing new treatments against microbial infections (Ansari & Lal, 2009).

Anticancer Agents

Further research into azetidin-2-one derivatives has shown promising anticancer properties. Olazarán et al. (2017) evaluated the anticancer activity of 16 azetidin-2-one derivatives, highlighting the potential of these compounds in cancer treatment. The study suggests that specific derivatives can induce apoptosis in cancer cells, providing a basis for developing new anticancer agents (Olazarán et al., 2017).

Antileishmanial Agents

The search for new antileishmanial agents has led to the synthesis of azetidin-2-ones with potential activity against Leishmania major. Singh et al. (2012) reported the synthesis and screening of N-(1-methyl-1H-indol-3-yl)methyleneamines and azetidin-2-ones for antileishmanial activity, with several compounds displaying promising results. This research underscores the versatility of azetidine derivatives in addressing parasitic infections (Singh et al., 2012).

Synthesis of Functionalized Azetidines

Azetidine derivatives serve as valuable intermediates in the synthesis of various functionalized compounds. Ye et al. (2011) explored the synthesis of azetidin-3-ones through gold-catalyzed oxidation of alkynes, demonstrating the compound's role in creating functionalized azetidines. This research highlights the chemical versatility and potential industrial applications of azetidine derivatives (Ye, He, & Zhang, 2011).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure, investigation of its reactivity, and testing for biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

2-(azetidin-3-ylmethyl)-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-2-3-9(13)12(11-7)6-8-4-10-5-8/h2-3,8,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBJSWPMDCCWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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